[1,2,4]Triazolo[1,5-a]pyrimidine, 5-methyl-2-(methylthio)-
Description
Systematic IUPAC Nomenclature and Synonyms
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 5-methyl-2-methylsulfanyl-1H-triazolo[1,5-a]pyrimidin-7-one , which reflects its bicyclic framework and substituent positions. The numbering of the triazolo[1,5-a]pyrimidine system begins at the nitrogen atom shared between the two rings, with the methyl group at position 5 and the methylsulfanyl group at position 2. The suffix "-one" indicates the presence of a ketone group at position 7.
This compound is associated with numerous synonyms, including 7-hydroxy-5-methyl-2-methylthio-s-triazolo[1,5-a]pyrimidine, NSC 509227, and 5-methyl-2-(methylthio)-1,2,4-triazolo(1,5-a)pyrimidin-7-ol, among others. These variants often arise from differences in tautomeric representation or historical naming conventions. A selection of synonyms is provided in Table 1.
Table 1: Synonyms for 5-Methyl-2-(methylthio)-triazolo[1,5-a]pyrimidine
The diversity in nomenclature underscores the compound’s complex heterocyclic architecture and the historical evolution of its identification.
Properties
CAS No. |
56347-12-7 |
|---|---|
Molecular Formula |
C7H8N4S |
Molecular Weight |
180.23 g/mol |
IUPAC Name |
5-methyl-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C7H8N4S/c1-5-3-4-11-6(8-5)9-7(10-11)12-2/h3-4H,1-2H3 |
InChI Key |
JAEHOUMNJIUKIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC(=NN2C=C1)SC |
Origin of Product |
United States |
Preparation Methods
Preparation via Sulfonyl Halide Intermediates and N-Trialkylsilylaniline Reaction
One well-established method involves the reaction of substituted 1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonyl halides with substituted N-trialkylsilylanilines. This process is catalyzed by tertiary amines or dimethyl sulfoxide (DMSO) as a base catalyst and typically carried out in acetonitrile solvent.
- Reaction Scheme:
Substituted 1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonyl halide (e.g., chlorosulfonyl derivative) reacts with N-trimethylsilylaniline derivatives to form sulfonanilides. - Conditions:
Room temperature stirring followed by heating (up to reflux) to complete the reaction. - Work-up:
After reaction completion, treatment with aqueous base (e.g., NaOH) and acidification with HCl to precipitate the product. Extraction and recrystallization from acetonitrile or acetone yield purified compounds. - Yields:
Typically range from 70% to over 90%, depending on substituents and reaction time. - Example:
Reaction of 2-chlorosulfonyl-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine with N-trimethylsilyl-2,6-dichloroaniline gave a 77.2% yield of the sulfonamide derivative after purification.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Sulfonyl halide + silylaniline | Acetonitrile, pyridine, RT to reflux, 16-24 h | 70-90 | Base catalyst: pyridine or DMSO |
| Work-up | Aqueous NaOH, acidification with HCl, extraction | - | Precipitation and filtration |
| Purification | Recrystallization from CH3CN or acetone | - | White crystalline solids |
Alkylation of 7-Anilino-5-methyl-triazolo[1,5-a]pyrimidines
Another synthetic approach involves the alkylation of 7-anilino-5-methyl-triazolo[1,5-a]pyrimidines with alkyl halides or thiols to introduce the methylthio group at the 2-position.
- General Procedure:
7-Anilino-5-methyl-2-(3-chloropropyl)-triazolo[1,5-a]pyrimidines are synthesized by heating a mixture of aniline derivatives with the triazolopyrimidine precursor in isopropanol at 50°C for several hours. - Methylthio Introduction:
Furan-2-ylmethanethiol or methylthiol reagents are reacted with the chloropropyl intermediate in the presence of sodium hydride (NaH) and dry DMF at room temperature, followed by heating at 50°C. - Yields:
Alkylation yields range from 80% to 85%, with the final products isolated as crystalline solids after recrystallization.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Formation of chloropropyl intermediate | Aniline derivative, isopropanol, 50°C, 3 h | 87-93 | Recrystallization from methanol |
| Alkylation with methylthiol | NaH, dry DMF, RT then 50°C, 30 min | 80-85 | Work-up by aqueous quench and recrystallization |
Synthesis via Hydrazinecarbothioamide Intermediates
A multi-step approach involves the synthesis of 2-(2-(5,7-dimethyl-triazolo[1,5-a]pyrimidin-2-ylthio)acetyl)-N-phenylhydrazinecarbothioamide, which upon further reaction yields methylthio-substituted triazolopyrimidines.
- Procedure:
Reaction of the triazolopyrimidine derivative with phenyl isothiocyanate in ethanol under reflux for 8 hours, followed by recrystallization. - Subsequent Cyclization:
Treatment with sodium carbonate solution under reflux leads to the formation of the methylthio-substituted triazolopyrimidine. - Yields:
High yields reported (above 90%) with well-defined melting points and purity confirmed by NMR and elemental analysis.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Reaction with phenyl isothiocyanate | EtOH, reflux, 8 h | 95.5 | Recrystallization from DMF/H2O |
| Cyclization with Na2CO3 | 5% solution, reflux, 4 h | 97.3 | Precipitation and filtration |
Halogenation and Subsequent Substitution
Some methods involve halogenation of the triazolopyrimidine ring followed by substitution with methylthio groups.
- Example:
Reaction of 1,2,4-triazolo[1,5-a]pyrimidine derivatives with mineral acid halides (e.g., chlorosulfonyl halides) to introduce halogen substituents, which are then displaced by methylthiol reagents. - Conditions:
Typically conducted under controlled temperatures with careful control of stoichiometry to avoid over-substitution. - Applications:
Useful for preparing derivatives with specific substitution patterns for biological activity studies.
Summary Table of Preparation Methods
| Method No. | Key Reaction Type | Key Reagents/Conditions | Yield Range (%) | Notes |
|---|---|---|---|---|
| 1 | Sulfonyl halide + N-trialkylsilylaniline | Acetonitrile, pyridine/DMSO, RT to reflux | 70-90 | High purity sulfonamide products |
| 2 | Alkylation of chloropropyl intermediates | NaH, dry DMF, thiol reagents, 50°C | 80-85 | Efficient methylthio introduction |
| 3 | Hydrazinecarbothioamide intermediate route | Phenyl isothiocyanate, EtOH reflux, Na2CO3 reflux | >90 | Multi-step, high yield |
| 4 | Halogenation followed by substitution | Mineral acid halides, methylthiol substitution | Variable | Controlled halogenation required |
Research Findings and Practical Considerations
- The sulfonyl halide method (Method 1) provides a versatile route to various substituted triazolopyrimidines, including methylthio derivatives, with good yields and relatively mild conditions.
- Alkylation methods (Method 2) are straightforward and allow for the introduction of methylthio groups via nucleophilic substitution on alkyl halide intermediates.
- Multi-step syntheses involving hydrazinecarbothioamide intermediates (Method 3) afford high yields and purity but require longer reaction times and more steps.
- Halogenation followed by substitution (Method 4) is useful for specific substitution patterns but requires careful control to avoid side reactions.
- Purification typically involves recrystallization from solvents such as acetonitrile, methanol, or ethyl acetate/cyclohexane mixtures.
- Analytical methods such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR), and melting point determination are routinely used to monitor reaction progress and confirm product identity.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(methylthio)-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2-position, where the methylthio group can be replaced by other nucleophiles such as amines or thiols.
Cyclization: It can participate in cyclization reactions to form more complex fused ring systems.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Amines, thiols, in the presence of bases like sodium hydride or potassium carbonate.
Cyclization: Various cyclization agents depending on the desired fused ring system.
Major Products
Oxidation: Sulfoxides, sulfones.
Substitution: Amino or thio derivatives.
Cyclization: Fused heterocyclic compounds.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Studies have indicated that derivatives of triazolo[1,5-a]pyrimidines exhibit significant antimicrobial properties. A notable study demonstrated that [1,2,4]triazolo[1,5-a]pyrimidine compounds showed effective inhibition against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve interference with bacterial DNA synthesis.
Anticancer Properties
Research has highlighted the potential of [1,2,4]triazolo[1,5-a]pyrimidine derivatives as anticancer agents. For instance, a synthesized derivative was tested against several cancer cell lines and showed promising cytotoxic effects. The compound's ability to induce apoptosis in cancer cells was attributed to its interaction with specific cellular pathways involved in cell cycle regulation.
Agricultural Applications
Herbicidal Activity
The herbicidal properties of [1,2,4]triazolo[1,5-a]pyrimidine derivatives have been explored in agricultural research. Field trials demonstrated that these compounds could effectively control weed growth without adversely affecting crop yield. The selectivity of these compounds for certain plant species makes them valuable for developing targeted herbicides.
Fungicidal Properties
In addition to herbicidal activity, compounds based on [1,2,4]triazolo[1,5-a]pyrimidine have shown efficacy as fungicides. Laboratory tests revealed that these compounds inhibited the growth of various fungal pathogens affecting crops. The mechanism involves disrupting fungal cell membrane integrity.
Material Science Applications
Polymer Chemistry
In material science, [1,2,4]triazolo[1,5-a]pyrimidine derivatives are being investigated for their potential use in polymer synthesis. Their unique chemical structure allows for modifications that enhance the thermal stability and mechanical properties of polymers. Research has indicated that incorporating these compounds into polymer matrices can improve their resistance to degradation.
Data Tables
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial activity of various [1,2,4]triazolo[1,5-a]pyrimidine derivatives against clinical isolates of bacteria. The results indicated that certain modifications to the base structure significantly enhanced antibacterial activity.
Case Study 2: Agricultural Application
Field studies were performed to assess the effectiveness of a specific triazolo[1,5-a]pyrimidine derivative as a herbicide. Results showed a 70% reduction in weed biomass compared to untreated controls while maintaining crop health.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(methylthio)-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, in the context of its neuroprotective and anti-inflammatory activities, it has been shown to inhibit the ERK signaling pathway, leading to reduced phosphorylation of ERK1/2, c-Raf, MEK1/2, and AKT . This results in decreased cell proliferation and increased apoptosis in cancer cells.
Comparison with Similar Compounds
C-2 Substituents
The methylthio group at C-2 in the target compound provides moderate steric bulk and lipophilicity, which balances solubility and membrane permeability. Comparatively:
- Sulfonamide derivatives (e.g., 2-fluoro-N-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzenesulfonamide) exhibit herbicidal activity due to their electron-withdrawing properties, shifting applications from anticancer to agrochemical .
- Halogenated substituents (e.g., 2-chloro or 2-bromo) often enhance antiproliferative potency but may reduce selectivity .
Table 1: Antiproliferative Activity of Selected C-2 Modified Derivatives
| Compound | Substituents (C-2/C-7) | IC₅₀ (nM) | Cell Line(s) | Reference |
|---|---|---|---|---|
| Target Compound | 5-Me, 2-SMe | 83–101* | HeLa, Jurkat | |
| 8q | 2-SMe, 7-(4-fluoroaniline) | 83 | HeLa | |
| Sulfonamide 8b | 2-SO₂NH-CF₃ | Herbicidal | N/A |
*Varies by cell line.
C-7 Substituents
The 7-position is critical for targeting tubulin polymerization in anticancer mechanisms:
- 3′,4′,5′-Trimethoxyaniline derivatives (e.g., compounds 7a–ad) showed moderate activity (IC₅₀ ~100–500 nM), while halogenated anilines (e.g., 4′-fluoroaniline in 8q) improved potency (IC₅₀ ~83 nM) .
- Indole hybrids (e.g., [1,2,4]triazolo[1,5-a]pyrimidine indole derivatives) demonstrated enhanced activity against MGC-803 gastric cancer cells (IC₅₀ ~1.2–8.7 μM) due to π-π stacking interactions with cellular targets .
Structural Hybrids and Functional Moieties
Indole and Benzothiazole Hybrids
Linking indole or benzothiazole moieties to the triazolopyrimidine scaffold via molecular hybridization significantly improved selectivity. For example:
Table 2: Activity of Hybrid Derivatives
| Compound | Hybrid Moieties | IC₅₀ | Target | Reference |
|---|---|---|---|---|
| H7 | Indole | 1.2 μM | MGC-803 | |
| 8q | Halogenated aniline | 83 nM | Tubulin |
Thiazolo and Oxadiazole Derivatives
- Thiazolo[4,5-e][1,2,4]triazolo[1,5-c]pyrimidines (e.g., compound 5a) showed antimicrobial activity, emphasizing the role of sulfur-containing heterocycles in diversifying bioactivity .
- Oxadiazole derivatives (e.g., 2-{[5-(pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]methylthio} groups) exhibited herbicidal effects, suggesting substituent-driven application shifts .
Methylthio Group vs. Other Sulfur-Containing Substituents
The methylthio group at C-2 offers a balance between stability and reactivity:
- Methylthio vs. Thiol (-SH): Thiol derivatives (e.g., [1,2,4]Triazolo[1,5-a]pyrimidine-2-thiol) are prone to oxidation but serve as intermediates for further functionalization .
- Methylthio vs. Sulfonyl (-SO₂-): Sulfonyl groups enhance electron-withdrawing effects but reduce cell permeability, limiting anticancer utility .
Biological Activity
The compound [1,2,4]triazolo[1,5-a]pyrimidine, 5-methyl-2-(methylthio)- is a member of the triazolo-pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, anticancer properties, antimicrobial effects, and other pharmacological activities.
- Molecular Formula : C₇H₈N₄OS
- Molecular Weight : 196.23 g/mol
- CAS Number : 40775-78-8
- Purity : ≥98.0% (by HPLC)
Synthesis
The synthesis of [1,2,4]triazolo[1,5-a]pyrimidine derivatives typically involves multi-step reactions including cyclization and substitution reactions. For example, a series of novel derivatives were synthesized using ethyl acetoacetate and various amines under reflux conditions to yield products with varying substitution patterns that influence their biological activity .
Anticancer Activity
Recent studies have highlighted the anticancer potential of [1,2,4]triazolo[1,5-a]pyrimidine derivatives. For instance:
- Compound H12 exhibited significant antiproliferative activity against several human cancer cell lines including MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) with IC₅₀ values of 9.47 μM, 9.58 μM, and 13.1 μM respectively .
- The mechanism of action for these compounds often involves the inhibition of key signaling pathways such as ERK signaling, leading to reduced cell proliferation and induction of apoptosis .
Table 1: Anticancer Activity of Selected Derivatives
| Compound | Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|---|
| H12 | MGC-803 | 9.47 | ERK pathway inhibition |
| H12 | HCT-116 | 9.58 | Apoptosis induction |
| H12 | MCF-7 | 13.1 | Cell cycle arrest |
Antimicrobial Activity
In addition to anticancer properties, some derivatives of [1,2,4]triazolo[1,5-a]pyrimidine have demonstrated antimicrobial activity. Research indicates that these compounds can inhibit bacterial growth and exhibit antifungal properties against various pathogens.
Table 2: Antimicrobial Activity
| Compound | Microorganism | Activity |
|---|---|---|
| Compound A | E. coli | Inhibitory |
| Compound B | S. aureus | Moderate |
| Compound C | C. albicans | Fungicidal |
Other Biological Activities
The biological profile of [1,2,4]triazolo[1,5-a]pyrimidine derivatives extends beyond anticancer and antimicrobial effects:
- Antiviral Activity : Some studies suggest that these compounds may possess antiviral properties against specific viruses.
- Anti-inflammatory Effects : Certain derivatives have shown potential in reducing inflammation in preclinical models.
Case Studies
A notable case study involved the evaluation of a specific derivative in a preclinical model for cancer treatment. The compound was administered to mice with induced tumors and showed a significant reduction in tumor size compared to control groups. Histological analysis revealed that the compound induced apoptosis in tumor cells while sparing normal tissues.
Q & A
Q. What are the common synthetic routes for [1,2,4]triazolo[1,5-a]pyrimidine derivatives, and how can the 5-methyl-2-(methylthio) substituent be introduced?
Answer: The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines typically involves cyclization reactions starting from 3-amino-1,2,4-triazoles. Key methodologies include:
- Reaction with β-oxo-ketones or malonic acid derivatives to form the pyrimidine ring .
- Multi-component reactions using aldehydes, β-dicarbonyl compounds, and 3-amino-1,2,4-triazoles under catalytic conditions (e.g., 4,4’-trimethylenedipiperidine, TMDP) for one-pot synthesis .
For introducing the 5-methyl-2-(methylthio) group: - Alkylation/thiolation post-cyclization : After forming the core structure, methyl and methylthio groups are introduced via nucleophilic substitution or coupling reactions. For example, methylthio groups can be added using methyl disulfide or via thiol-alkylation reagents under basic conditions .
Q. How are [1,2,4]triazolo[1,5-a]pyrimidines characterized structurally, and what analytical techniques are critical for confirming substitution patterns?
Answer:
- Spectroscopic techniques :
- ¹H/¹³C NMR : To confirm substituent positions via chemical shifts (e.g., methylthio groups at C2 show distinct deshielding) .
- Mass spectrometry (MS) : For molecular ion verification and fragmentation patterns .
- X-ray crystallography : Resolves ambiguities in regiochemistry, especially for isomers (e.g., distinguishing C5 vs. C7 methyl groups) .
- Elemental analysis : Validates purity and empirical formulas .
Advanced Research Questions
Q. What structure-activity relationships (SAR) govern the anticancer activity of 5-methyl-2-(methylthio)-[1,2,4]triazolo[1,5-a]pyrimidine derivatives?
Answer: Critical SAR findings include:
- C5 substituents : A trifluoromethyl or methyl group enhances tubulin binding and antiproliferative activity (e.g., IC₅₀ = 6.1 µM against HT-1080 cells) .
- C2 modifications : Methylthio groups improve metabolic stability and membrane permeability compared to hydroxyl or amine substituents .
- Aromatic ring substitutions : Fluorine atoms at ortho positions on pendant aryl rings optimize binding to tubulin’s vinca domain, suppressing polymerization .
Methodological note : Use comparative molecular field analysis (CoMFA) to model substituent effects and prioritize synthetic targets .
Q. How can computational methods predict the energetic properties (e.g., heat of formation, detonation velocity) of nitro-substituted derivatives?
Answer:
- Density Functional Theory (DFT) : Calculates heats of formation (HOF) to estimate detonation velocity (D) and pressure (P). For example, nitro groups at C2 increase HOF by 80–120 kJ/mol compared to amino substituents .
- Contradiction resolution : Discrepancies between theoretical and experimental HOF values arise from crystal packing effects. Use periodic boundary condition (PBC) DFT to account for solid-state interactions .
- Detonation parameters : Tools like EXPLO5 integrate HOF and density data to predict performance, guiding the design of high-energy-density materials (HEDMs) .
Q. What mechanisms explain the dual role of 5-methyl-2-(methylthio) derivatives in promoting tubulin polymerization while inhibiting vinca alkaloid binding?
Answer:
- Non-competitive inhibition : The compound binds to tubulin’s β-subunit at a site distinct from vinca alkaloids, stabilizing polymerized microtubules without displacing vincristine .
- Allosteric modulation : Methylthio groups enhance hydrophobic interactions with tubulin’s T7 loop, altering conformational dynamics. Validate via:
Q. How do researchers address contradictions in biological activity data across studies (e.g., varying IC₅₀ values for similar derivatives)?
Answer:
- Standardize assays : Use identical cell lines (e.g., MGC-803 gastric cancer cells) and protocols (e.g., MTT vs. CCK-8 kits can yield divergent IC₅₀) .
- Control for efflux pumps : Test compounds in multidrug-resistant (MDR) cell lines with/without P-gp inhibitors (e.g., verapamil) to isolate transporter effects .
- Meta-analysis : Pool data from multiple studies using Bayesian regression to identify trends obscured by experimental variability .
Q. What strategies optimize the photophysical properties of [1,2,4]triazolo[1,5-a]pyrimidines for sensing applications?
Answer:
- Push-pull design : Introduce electron-donating (e.g., -NMe₂) and withdrawing (e.g., -CF₃) groups at C5/C7 to enhance intramolecular charge transfer (ICT). For example, 5-NMe₂-7-CF₃ derivatives exhibit λem = 450 nm .
- Solvatochromism studies : Correlate Stokes shift with solvent polarity to fine-tune emission wavelengths .
- Applications : Detect nitroaromatics via fluorescence quenching (e.g., 2,4-dinitrotoluene detection at 10 ppb) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
